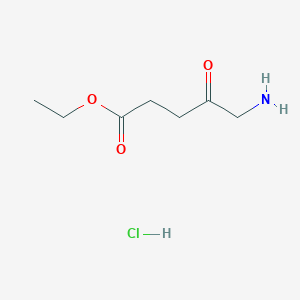
2-Amino-5-bromo-4-methylpyridine-3-carbonitrile
Overview
Description
2-Amino-5-bromo-4-methylpyridine is used as a pharmaceutical intermediate . It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
Synthesis Analysis
2-Amino-5-bromo-3-methylpyridine can be prepared from 2-amino-3-methylpyridine, via bromination .Molecular Structure Analysis
The empirical formula of 2-Amino-5-bromo-4-methylpyridine is C6H7BrN2. Its molecular weight is 187.04 . The SMILES string representation is Cc1cc(N)ncc1Br .Chemical Reactions Analysis
2-Amino-5-bromo-4-methylpyridine is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It can be used to synthesize other compounds .Physical And Chemical Properties Analysis
2-Amino-5-bromo-4-methylpyridine has a melting point of 148-151 °C (lit.) . It is soluble in methanol . The predicted boiling point is 254.2±35.0 °C . The density is roughly estimated to be 1.5672 .Scientific Research Applications
Pharmaceutical Research
The compound is used as a pharmaceutical intermediate . This means it is used in the synthesis of various pharmaceutical drugs. The specific drugs it contributes to are not specified in the available resources.
Agrochemicals Production
The compound might be used in the production of agrochemicals . Agrochemicals include pesticides, fertilizers, and other chemical products used in agriculture. The specific agrochemicals it contributes to are not specified in the available resources.
Nutrition Industry
The compound might be used in the nutrition industry . This could involve the production of food additives, dietary supplements, or other nutrition-related products. The specific nutritional products it contributes to are not specified in the available resources.
Fine Chemicals
The compound might be used in the production of fine chemicals . Fine chemicals are pure, single chemical substances that are commercially produced with chemical reactions for highly specific applications. The specific fine chemicals it contributes to are not specified in the available resources.
Oil & Gas Industry
The compound might be used in the oil and gas industry . This could involve the production of drilling fluids, corrosion inhibitors, or other oilfield chemicals. The specific oilfield chemicals it contributes to are not specified in the available resources.
Electronics Industry
The compound might be used in the electronics industry . This could involve the production of electronic components, semiconductors, or other electronic materials. The specific electronic materials it contributes to are not specified in the available resources.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-Amino-5-bromo-4-methylnicotinonitrile are currently unknown. This compound is a unique chemical provided to early discovery researchers . The identification of its targets would require further experimental studies.
Result of Action
The molecular and cellular effects of 2-Amino-5-bromo-4-methylnicotinonitrile’s action are currently unknown . Further experimental studies would be needed to describe these effects.
properties
IUPAC Name |
2-amino-5-bromo-4-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-5(2-9)7(10)11-3-6(4)8/h3H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSKAISFGNZSIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462293 | |
| Record name | 2-Amino-5-bromo-4-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-bromo-4-methylpyridine-3-carbonitrile | |
CAS RN |
180994-87-0 | |
| Record name | 2-Amino-5-bromo-4-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine](/img/structure/B71685.png)
![Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B71689.png)

![2-Methylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B71691.png)





![(2S)-N-[(2S)-1-[[(2S)-1-Amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanamide](/img/structure/B71700.png)